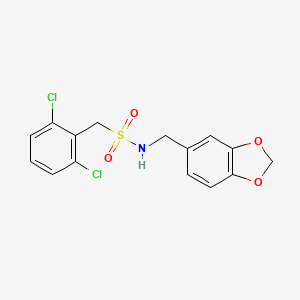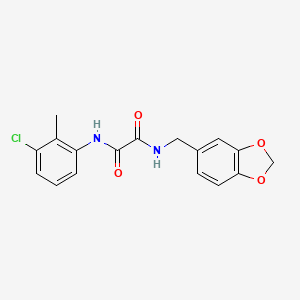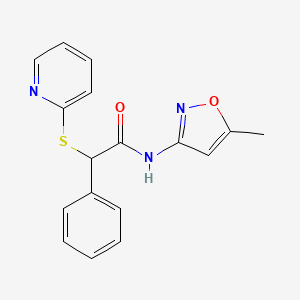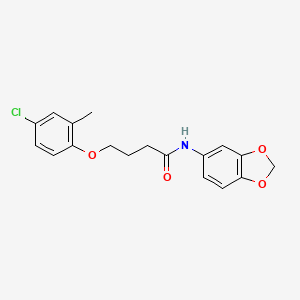
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,6-dichlorophenyl)methanesulfonamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,6-dichlorophenyl)methanesulfonamide, also known as MDMA sulfone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDMA sulfone is a derivative of MDMA, a psychoactive drug commonly known as ecstasy. However, unlike MDMA, MDMA sulfone does not have any psychoactive effects and is not used for recreational purposes.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,6-dichlorophenyl)methanesulfonamide sulfone works by increasing the levels of serotonin and other neurotransmitters in the brain, which are responsible for regulating mood, emotions, and behavior. This increase in neurotransmitter levels has been found to be effective in reducing symptoms of PTSD and other psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that this compound sulfone has minimal toxicity and does not have any psychoactive effects. However, it has been found to have some physiological effects, such as increasing heart rate and blood pressure. These effects are generally mild and do not pose any significant health risks.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,6-dichlorophenyl)methanesulfonamide sulfone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has minimal toxicity and does not have any psychoactive effects, which makes it safe for use in animal studies. However, one limitation of using this compound sulfone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-(2,6-dichlorophenyl)methanesulfonamide sulfone. One area of focus is the development of new therapeutic applications for the compound. Studies have shown that this compound sulfone may have potential in the treatment of other psychiatric disorders, such as depression and anxiety. Another area of focus is the development of new synthesis methods for this compound sulfone, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound sulfone and its effects on the brain and body.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,6-dichlorophenyl)methanesulfonamide sulfone has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric disorders. Studies have shown that this compound sulfone has a similar mechanism of action to this compound, which involves the release of serotonin and other neurotransmitters in the brain. This mechanism of action has been found to be effective in reducing symptoms of PTSD and other psychiatric disorders.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,6-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-12-2-1-3-13(17)11(12)8-23(19,20)18-7-10-4-5-14-15(6-10)22-9-21-14/h1-6,18H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHJKZAYGQJEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-ethylphenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4691856.png)

![4-{[7-methyl-2,4-dioxo-1-phenyl-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B4691880.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4691881.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4691890.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4691913.png)
![N-(sec-butyl)-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4691921.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylbutyl)propanamide](/img/structure/B4691926.png)
![1-(2-chloro-6-fluorobenzyl)-4-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4691928.png)

![1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4691943.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide](/img/structure/B4691947.png)
![(4-bromo-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4691950.png)